molecular formula C19H19N3O2S B2675876 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1234907-89-1

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No. B2675876
CAS RN: 1234907-89-1
M. Wt: 353.44
InChI Key: PIJOFVAFHKZBBK-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, a heterocyclic organic compound that is widely used in medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties in industrial applications. A study by Singh et al. (2017) explored the performance of novel imidazole derivatives as corrosion inhibitors for J55 steel in CO2 saturated brine solution, finding that these compounds exhibited significant inhibition efficiency. The adsorption of the imidazole derivatives conformed to the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors in sweet corrosive environments Singh et al., 2017.

Synthesis and Chemical Transformations

The synthesis of imidazole derivatives and their rearrangements have been extensively researched. For instance, Khalafy et al. (2002) reported on the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles, highlighting the versatility of imidazole compounds in synthetic organic chemistry Khalafy et al., 2002.

Antagonistic Properties

Research has also delved into the pharmacological applications of imidazole derivatives. Ganellin et al. (1996) synthesized and evaluated a novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists, demonstrating the potential of these compounds in the development of new therapeutic agents Ganellin et al., 1996.

Enzyme Inhibition

Nitrefazole, a 4-nitroimidazole derivative, has been identified for its marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of nitrefazole and its isomeric 5-nitro analogue offer insights into the design of enzyme inhibitors Klink et al., 1985.

properties

IUPAC Name

1-(4-methylphenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)25-19-20-12-18(15-5-4-6-17(11-15)22(23)24)21(19)16-9-7-14(3)8-10-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOFVAFHKZBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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